molecular formula C15H13F2NO2 B5651974 2-[(3',5'-difluorobiphenyl-4-yl)oxy]-N-methylacetamide

2-[(3',5'-difluorobiphenyl-4-yl)oxy]-N-methylacetamide

Cat. No. B5651974
M. Wt: 277.27 g/mol
InChI Key: VSRLRGRYOSRQHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like 2-[(3',5'-difluorobiphenyl-4-yl)oxy]-N-methylacetamide often involves multiple steps, including reactions with nucleophiles, the use of catalysts, and specific conditions to achieve the desired product. For example, N-Acyl-3,3-difluoro-2-oxoindoles, similar in complexity, are synthesized from N-acylisatins through reactions with nucleophiles, leading to various products including difluoroacetamides, showcasing the versatility of synthetic approaches in creating fluorinated compounds (Boechat et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds such as 2-[(3',5'-difluorobiphenyl-4-yl)oxy]-N-methylacetamide can be elucidated using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. Studies on similar compounds have demonstrated the ability to determine intricate details like bond lengths, angles, and conformations, providing insights into the three-dimensional arrangement and reactivity (Kitano et al., 1973).

Chemical Reactions and Properties

The chemical behavior of 2-[(3',5'-difluorobiphenyl-4-yl)oxy]-N-methylacetamide in reactions can be influenced by its functional groups, such as the acetamide moiety and difluorobiphenyl system. For instance, acetamides are known to engage in various chemical reactions, including nucleophilic substitution and condensation, which are crucial for further modifications or applications of the compound (Gul et al., 2017).

Physical Properties Analysis

The physical properties of such a molecule, including melting point, boiling point, solubility, and crystal structure, are essential for understanding its behavior in different environments and applications. These properties are typically determined through experimental measurements and can provide valuable information for handling and formulation purposes.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, define the potential uses and safety considerations of 2-[(3',5'-difluorobiphenyl-4-yl)oxy]-N-methylacetamide. Studies focusing on related compounds help elucidate these aspects through experimental and theoretical methods, offering insights into their electronic structure, reaction mechanisms, and potential as intermediates in organic synthesis (Wang et al., 2014).

properties

IUPAC Name

2-[4-(3,5-difluorophenyl)phenoxy]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO2/c1-18-15(19)9-20-14-4-2-10(3-5-14)11-6-12(16)8-13(17)7-11/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSRLRGRYOSRQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3',5'-difluorobiphenyl-4-yl)oxy]-N-methylacetamide

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